4-Chloro-3-hydroxypyridine-2-carbaldehyde
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Overview
Description
4-Chloro-3-hydroxypyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloro group at the fourth position, a hydroxyl group at the third position, and an aldehyde group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine-2-carbaldehyde. The reaction typically employs reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carbaldehyde: Lacks the chloro group, leading to different reactivity and applications.
4-Chloro-2-hydroxypyridine: Similar structure but lacks the aldehyde group, affecting its chemical behavior.
4-Chloro-3-methoxypyridine-2-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its properties.
Uniqueness
The presence of both chloro and hydroxyl groups, along with the aldehyde functionality, makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Chloro-3-hydroxypyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.
This compound is characterized by the presence of a hydroxyl group and an aldehyde group, which can participate in various chemical reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. A notable study assessed a series of related compounds against various bacteria and fungi using the serial broth dilution method.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
---|---|---|---|
This compound | Moderate | High | Low |
5c (analog) | High | Very High | Moderate |
4p (analog) | Low | Moderate | High |
The results indicated that while this compound showed moderate activity against E. coli, it exhibited high sensitivity towards S. aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of compounds related to this compound has also been explored. A study on platinum(II) complexes derived from related pyridine compounds demonstrated promising antitumor activity.
Case Study: Platinum(II) Complexes
In vitro tests were conducted on HeLa cells using MTT assays to evaluate the anticancer efficacy of synthesized platinum complexes. The IC50 values for some complexes were reported as follows:
Complex | IC50 Value (μM) |
---|---|
[Pt(HyPyMe)Cl] | 107.16 |
[Pt(HyPyPyrd)Cl] | 132.13 |
These results suggest that modifications to the pyridine structure can enhance anticancer activity, with certain derivatives showing significantly lower IC50 values compared to traditional treatments .
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of this compound can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE). The presence of substituents on the pyridine ring has been shown to influence inhibitory potency.
Table 2: Enzyme Inhibition Potency
Compound | AChE Inhibition IC50 (nM) |
---|---|
Unsubstituted Tacrine | 25 |
Chlorine-substituted Compound | 15 |
Methoxy-substituted Compound | 30 |
The data indicates that the chlorine atom enhances the inhibitory activity against AChE compared to unsubstituted compounds .
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
InChI Key |
IPJCJOXHIYFMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)C=O |
Origin of Product |
United States |
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